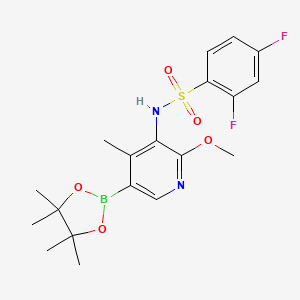
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze is a complex organic compound with a molecular formula of C18H21BF2N2O5S and a molecular weight of 426.24 g/mol . This compound is notable for its unique structure, which includes both boron and sulfonamide groups, making it a valuable intermediate in various chemical reactions and applications.
准备方法
The synthesis of 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-2-methoxy-3-nitropyridine and 2,4-difluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The 5-bromo-2-methoxy-3-nitropyridine undergoes nucleophilic substitution with 2,4-difluorobenzenesulfonyl chloride to form an intermediate.
Reduction: The nitro group in the intermediate is reduced to an amine.
Borylation: The amine is then borylated using bis(pinacolato)diboron to introduce the boron group, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
化学反应分析
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: The boron group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound’s boron group makes it useful in the development of boron-containing drugs, which can act as enzyme inhibitors or specific ligands.
Industry: The compound can be used in the synthesis of advanced materials and polymers, benefiting from its unique chemical properties.
作用机制
The mechanism of action of 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze involves its interaction with molecular targets through its boron and sulfonamide groups . The boron group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The sulfonamide group can interact with various biological targets, contributing to the compound’s overall biological activity.
相似化合物的比较
Compared to other similar compounds, 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze stands out due to its unique combination of boron and sulfonamide groups . Similar compounds include:
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the sulfonamide group, making it less versatile in biological applications.
3-(2,4-difluorophenylsulfonylamino)-2-methoxypyridine-5-boronic acid pinacol ester: This compound is structurally similar but may have different reactivity and applications due to variations in the boron group.
属性
CAS 编号 |
1366131-40-9 |
|---|---|
分子式 |
C19H23BF2N2O5S |
分子量 |
440.269 |
IUPAC 名称 |
2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H23BF2N2O5S/c1-11-13(20-28-18(2,3)19(4,5)29-20)10-23-17(27-6)16(11)24-30(25,26)15-8-7-12(21)9-14(15)22/h7-10,24H,1-6H3 |
InChI 键 |
UKOFZSZHNWZYBD-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OC |
同义词 |
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonaMide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


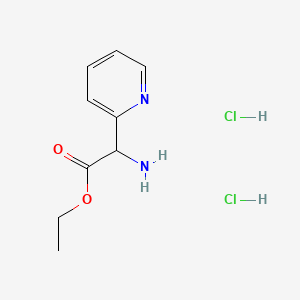
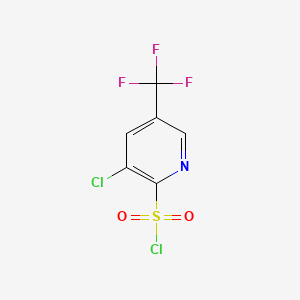
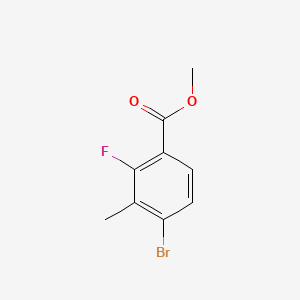
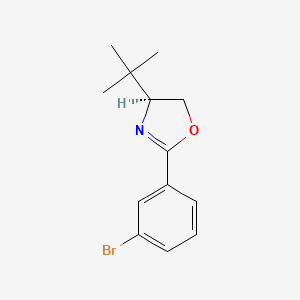
![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B566782.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol](/img/structure/B566784.png)
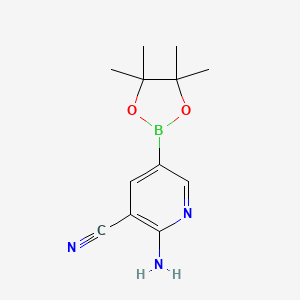
![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)
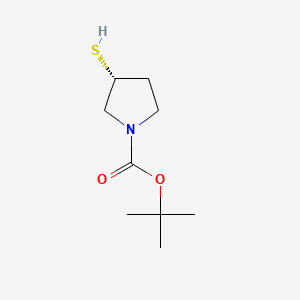
![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)
